molecular formula C19H17N3O2 B8235560 N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B8235560
M. Wt: 319.4 g/mol
InChI Key: LNKILJJEPUUYDI-UHFFFAOYSA-N
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Description

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide is an organic compound that features a naphthalene ring substituted with a methyl group at the 2-position and an oxalamide linkage to a pyridine ring substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 2-methylnaphthalene-1-amine with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reacted with oxalyl chloride to yield the desired oxalamide. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and amides with naphthalene and pyridine moieties, such as:

  • N-(2-Methylnaphthalen-1-yl)acetamide
  • N-(pyridin-2-ylmethyl)benzamide
  • N-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-yl)oxalamide

Uniqueness

N1-(2-Methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its specific substitution pattern and the presence of both naphthalene and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(2-methylnaphthalen-1-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-9-10-14-6-2-3-8-16(14)17(13)22-19(24)18(23)21-12-15-7-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKILJJEPUUYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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